

# Chmfl-PI3KD-317: A Comparative Analysis of Selectivity Against PI3K Isoforms

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## Compound of Interest

Compound Name: Chmfl-PI3KD-317

Cat. No.: B10821712

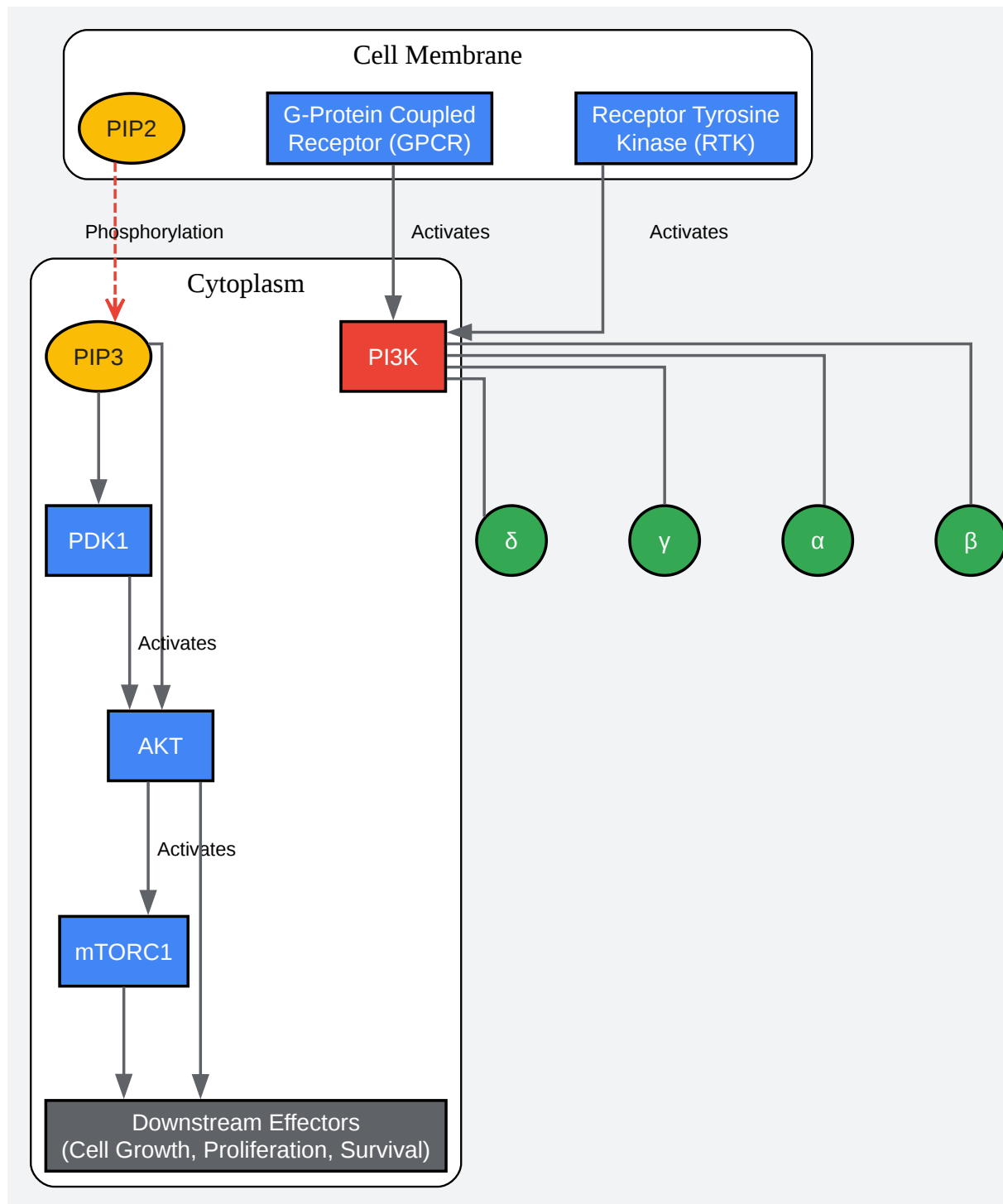
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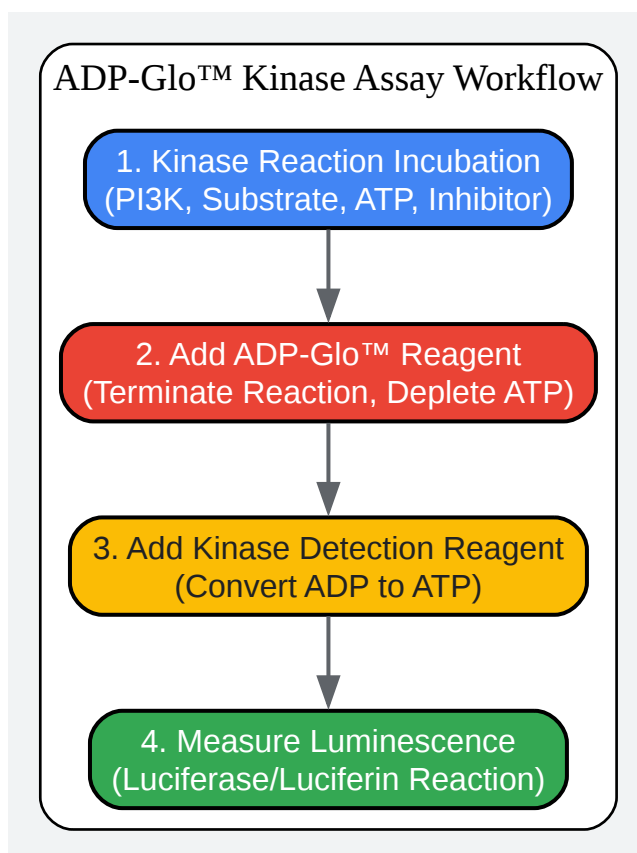
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational PI3K delta (PI3K $\delta$ ) inhibitor, **Chmfl-PI3KD-317**, against other Class I PI3K isoforms (alpha, beta, and gamma). The data presented herein is intended to offer an objective overview of its selectivity profile, supported by experimental data and detailed methodologies, to aid in research and drug development decisions.

## Introduction to PI3K Signaling

The Phosphoinositide 3-kinase (PI3K) family of enzymes plays a crucial role in intracellular signaling pathways that govern cell growth, proliferation, survival, and metabolism. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: alpha ( $\alpha$ ), beta ( $\beta$ ), delta ( $\delta$ ), and gamma ( $\gamma$ ). While PI3K $\alpha$  and  $\beta$  are ubiquitously expressed, the expression of PI3K $\delta$  and  $\gamma$  is primarily restricted to hematopoietic cells, making them attractive targets for immunological and hematological disorders.





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